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Abstract
1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as CDDO-

Imidazolide, is a synthetic triterpenoid derivative of oleanolic acid. It has demonstrated

significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and

anti-proliferative activities. This document provides a comprehensive technical overview of

CDDO-Im, including its chemical properties, mechanism of action, quantitative biological data,

and detailed experimental protocols. The primary molecular mechanisms of CDDO-Im involve

the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and the

concurrent inhibition of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells

(NF-κB) signaling cascade. This dual activity makes it a compelling candidate for further

investigation in oncology, inflammatory diseases, and conditions characterized by oxidative

stress.

Chemical Properties and Structure
CDDO-Im is a complex organic molecule with the chemical formula C34H43N3O3 and a

molecular weight of 541.72 g/mol .[1] It is a derivative of the natural triterpenoid oleanolic acid,

modified to enhance its biological activity.

Table 1: Physicochemical Properties of CDDO-Im
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Property Value Reference

Molecular Formula C34H43N3O3 [1]

Molecular Weight 541.72 g/mol [1]

CAS Number 443104-02-7 [2]

Appearance White to off-white solid

Solubility
Soluble in DMSO (≥ 56

mg/mL)
[1]

Mechanism of Action
CDDO-Im exerts its biological effects through the modulation of key signaling pathways

involved in cellular stress response, inflammation, and apoptosis.

Nrf2 Signaling Pathway Activation
A primary mechanism of CDDO-Im is the potent activation of the Nrf2 signaling pathway, a

critical regulator of cellular antioxidant and cytoprotective responses.[3] Under basal conditions,

Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and

proteasomal degradation. CDDO-Im, being an electrophilic molecule, is thought to react with

cysteine residues on Keap1. This interaction leads to a conformational change in Keap1,

disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is stabilized, translocates to the nucleus,

and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target

genes. This leads to the upregulation of a suite of protective enzymes, including

NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-

cysteine ligase (GCL).[3][4]

CDDO-Im activates the Nrf2 signaling pathway.

NF-κB Signaling Pathway Inhibition
CDDO-Im also potently suppresses the pro-inflammatory NF-κB signaling pathway. The

activation of NF-κB is a central event in inflammation, leading to the transcription of numerous

pro-inflammatory genes. This activation is controlled by the IκB kinase (IKK) complex, which

phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This
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allows the NF-κB dimer to translocate to the nucleus. Evidence suggests that CDDO-Im and

related compounds can directly inhibit the activity of IKKβ by interacting with key cysteine

residues, thereby preventing IκBα phosphorylation and degradation and ultimately blocking NF-

κB activation.[2][4]

CDDO-Im inhibits the NF-κB signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest
In various cancer cell lines, CDDO-Im has been shown to induce apoptosis through both

intrinsic and extrinsic pathways, involving the activation of caspases 8, 9, and 3, and cleavage

of PARP.[1] Furthermore, CDDO-Im can induce cell cycle arrest, primarily at the G2/M phase,

in certain cancer cells, thereby inhibiting their proliferation.[5][6] This effect is often associated

with the induction of p21.[5]

Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of CDDO-Im

from various preclinical studies.

Table 2: In Vitro Anti-proliferative Activity of CDDO-Im (IC50 Values)
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Cell Line Cancer Type IC50 (nM) Reference

U937 Human Leukemia ~10-30 [6]

MCF-7 Human Breast Cancer ~10-30 [6]

W780
BRCA1-mutated

Breast Cancer

Potent inhibition at

nanomolar

concentrations

[7]

W0069
BRCA1-mutated

Breast Cancer

Potent inhibition at

nanomolar

concentrations

[7]

iMycEμ-1
Mouse B-cell

Neoplasm
< 500 [8]

iMycEμ-2
Mouse Plasma Cell

Neoplasm
~500 [8]

Table 3: In Vivo Efficacy of CDDO-Im in Preclinical Models
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Animal
Model

Disease
Model

Dosage Route
Key
Findings

Reference

Mice

Acetaminoph

en-induced

Hepatotoxicit

y

0.1 - 10

mg/kg
i.p.

Dose-

dependent

induction of

Nrf2 target

genes (Ho-1,

Nqo1, Gclc)

and

protection

against liver

injury.

[9]

Mice

Cigarette

smoke-

induced

Emphysema

60 or 90

mg/kg in diet
Oral

Significantly

reduced lung

oxidative

stress,

alveolar cell

apoptosis,

and alveolar

destruction in

an Nrf2-

dependent

manner.

[5]

Mice

Ischemia-

Reperfusion

Kidney Injury

30 µmol/kg Oral gavage

Improved

survival and

renal

function;

decreased

pro-

inflammatory

cytokines.

[10]

Mice LPS-induced

Inflammation

5-10 mg/kg i.p. Inhibited

poly(I:C)-

induced

IFNα/β and

[11]
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NF-κB-

mediated

cytokine

production.

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is used to determine the levels of Nrf2 protein in the nucleus, a key indicator of its

activation.

Experimental workflow for Western blot analysis.

Materials:

CDDO-Im

Cell culture reagents

Nuclear and cytoplasmic extraction kit

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-Nrf2, anti-Lamin B1 as a nuclear loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate
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Imaging system

Procedure:

Cell Culture and Treatment: Plate cells and treat with the desired concentrations of CDDO-

Im for the specified time. Include a vehicle control.

Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction according to the

manufacturer's protocol of the chosen kit.

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic

fractions using a BCA protein assay.

SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-PAGE gel and

separate by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody against Nrf2

overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary

antibody.

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize the

nuclear Nrf2 signal to the Lamin B1 signal.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

CDDO-Im

96-well plates
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Cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of CDDO-Im for the desired

duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the

formation of formazan crystals.

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the

cell cycle based on their DNA content.

Materials:

CDDO-Im

Cell culture reagents
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Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with CDDO-Im for the desired time.

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells).

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing

gently. Incubate at -20°C for at least 2 hours.

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate

in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in

the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium
Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

CDDO-Im

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
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Flow cytometer

Procedure:

Cell Treatment: Treat cells with CDDO-Im to induce apoptosis.

Cell Harvesting: Harvest the cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the

cell suspension and incubate in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: Differentiate cell populations based on their fluorescence:

Annexin V-negative, PI-negative: Viable cells

Annexin V-positive, PI-negative: Early apoptotic cells

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Annexin V-negative, PI-positive: Necrotic cells

Conclusion
CDDO-Im is a potent synthetic triterpenoid with a well-defined mechanism of action that

involves the dual modulation of the Nrf2 and NF-κB signaling pathways. Its ability to induce

antioxidant and cytoprotective genes while simultaneously suppressing pro-inflammatory

responses and promoting apoptosis in cancer cells underscores its significant therapeutic

potential. The quantitative data from preclinical studies demonstrate its efficacy in various

disease models at nanomolar to low micromolar concentrations. The detailed experimental

protocols provided in this guide offer a foundation for researchers to further investigate the

multifaceted biological activities of CDDO-Im and explore its clinical applications. Continued

research into this promising compound is warranted to fully elucidate its therapeutic utility in

human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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